

3-Chloro-1,2-oxazole: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: 3-Chloro-1,2-oxazole

Cat. No.: B1610766

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Abstract

3-Chloro-1,2-oxazole, a halogenated heterocyclic compound, represents a valuable scaffold in medicinal chemistry and drug development. Its unique electronic properties and potential as a synthetic intermediate make it a molecule of significant interest. This technical guide provides a comprehensive overview of the plausible synthetic routes and expected characterization parameters for **3-chloro-1,2-oxazole**. While a specific, detailed experimental protocol for its synthesis is not readily available in the reviewed literature, this document outlines established methodologies for the preparation of analogous 3-haloisoxazoles, offering a foundational approach for its synthesis. Furthermore, this guide presents predicted and comparative spectroscopic data to aid in the characterization of this compound.

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent feature in a wide array of biologically active compounds, including approved pharmaceuticals and promising drug candidates. The introduction of a chlorine atom at the 3-position can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes **3-chloro-1,2-oxazole** a key building block for the synthesis of novel therapeutic agents. This guide aims to provide researchers with a thorough understanding of the potential synthetic pathways and characterization techniques for this important heterocyclic compound.

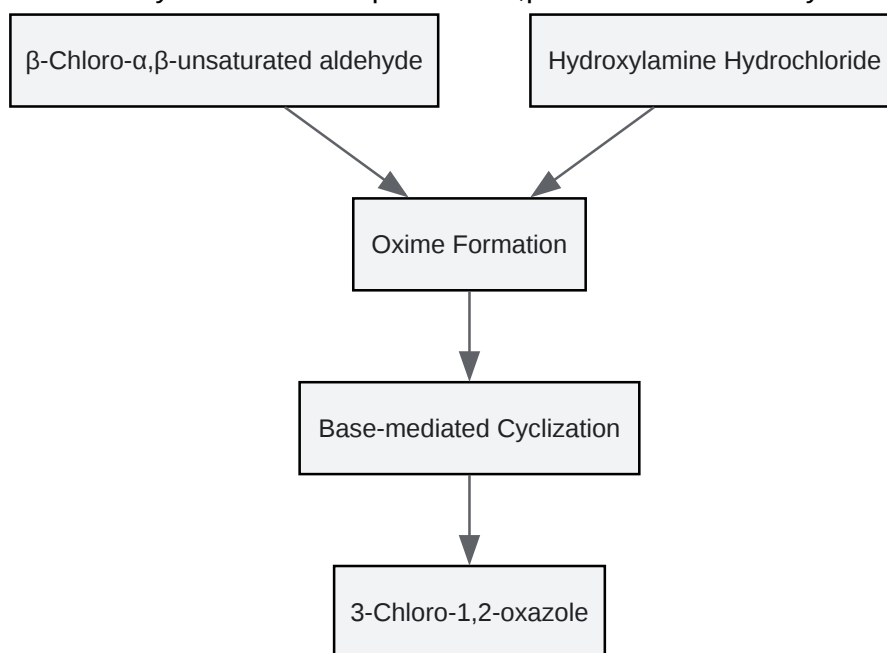
Plausible Synthetic Routes

While a definitive, published protocol for the synthesis of **3-chloro-1,2-oxazole** (CAS 73028-29-2) remains elusive in readily accessible scientific literature, several established methods for the synthesis of 3-haloisoxazoles can be adapted.^[1] The most probable synthetic strategies involve the cyclization of a suitably functionalized three-carbon precursor with a source of hydroxylamine.

From β -Chloro- α,β -Unsaturated Aldehyde Oximes

A common and effective method for constructing the isoxazole ring is the cyclization of α,β -unsaturated oximes. For the synthesis of **3-chloro-1,2-oxazole**, a plausible precursor would be the oxime of a β -chloro- α,β -unsaturated aldehyde. The general workflow for this approach is depicted below.

Workflow for Synthesis from a β -Chloro- α,β -Unsaturated Aldehyde Oxime



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Caption: Proposed synthesis workflow for **3-chloro-1,2-oxazole**.

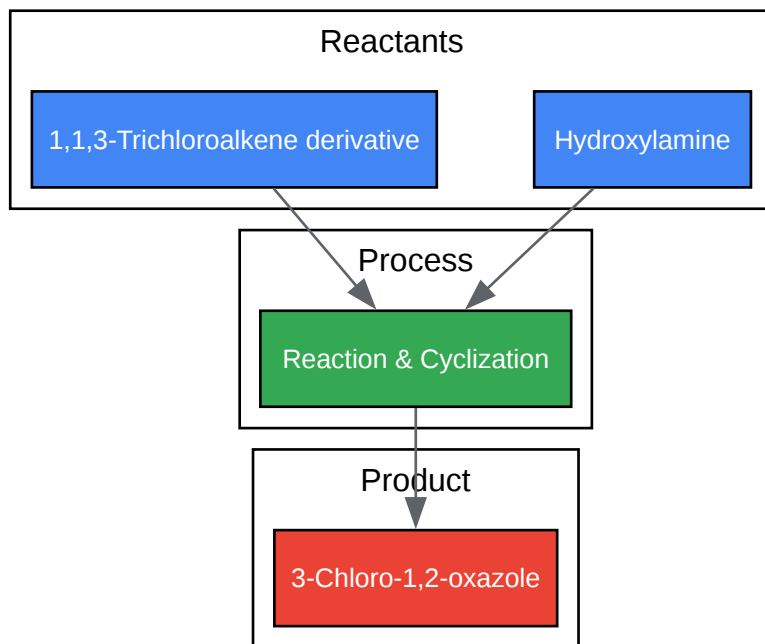
Experimental Protocol (Hypothetical):

- **Oxime Formation:** To a solution of the β -chloro- α,β -unsaturated aldehyde in a suitable solvent (e.g., ethanol, methanol), an equimolar amount of hydroxylamine hydrochloride is added. The reaction mixture is stirred at room temperature, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium acetate, pyridine) to facilitate the condensation reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Cyclization:** Upon completion of the oxime formation, a stronger base (e.g., sodium hydroxide, potassium carbonate) is added to the reaction mixture. The mixture is then heated to reflux to induce the intramolecular cyclization via nucleophilic attack of the oxime oxygen on the β -carbon, followed by elimination of a chloride ion.
- **Work-up and Purification:** After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield **3-chloro-1,2-oxazole**.

From Trichloro-precursors

Another potential route involves the reaction of a polychlorinated C3-synthon with hydroxylamine. For instance, the reaction of a 1,1,3-trichloroalkene derivative with hydroxylamine could lead to the formation of the 3-chloroisoxazole ring.

Logical Relationship for Synthesis from a Trichloro-precursor



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Caption: Synthesis of **3-chloro-1,2-oxazole** from a trichloro-precursor.

Characterization

The structural elucidation of **3-chloro-1,2-oxazole** would rely on a combination of spectroscopic techniques. The expected data is summarized below.

Physical and Chemical Properties

Property	Predicted Value
Molecular Formula	C ₃ H ₂ ClNO
Molecular Weight	103.51 g/mol
Appearance	Colorless to light yellow liquid
CAS Number	73028-29-2[2][3]

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for **3-chloro-1,2-oxazole** based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 6.5 - 7.0	d	1H	H-4 (CH)
~ 8.0 - 8.5	d	1H	H-5 (CH)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)	Assignment
~ 105 - 115	C-4
~ 150 - 160	C-5
~ 155 - 165	C-3

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~ 3100 - 3200	C-H stretching (aromatic)
~ 1600 - 1650	C=N stretching
~ 1400 - 1500	C=C stretching (aromatic ring)
~ 1000 - 1100	N-O stretching
~ 700 - 800	C-Cl stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Assignment
103/105	[M] ⁺ (Molecular ion peak, with ³⁵ Cl/ ³⁷ Cl isotope pattern)
75/77	[M - CO] ⁺
68	[M - Cl] ⁺

Safety Information

As with any chlorinated organic compound, **3-chloro-1,2-oxazole** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

3-Chloro-1,2-oxazole is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a specific and detailed synthesis protocol is not widely reported, this guide provides a solid foundation for its preparation based on established isoxazole synthesis methodologies. The predicted characterization data will be instrumental in confirming the identity and purity of the synthesized compound. Further research into the development of efficient and scalable synthetic routes to **3-chloro-1,2-oxazole** is warranted to unlock its full potential in the discovery of novel bioactive molecules.

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